molecular formula C12H11FN2 B14295007 8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine CAS No. 116207-38-6

8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No.: B14295007
CAS No.: 116207-38-6
M. Wt: 202.23 g/mol
InChI Key: QSIPHPCLYOKGOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of fluorinated anilines or 2-aminopyridines as starting materials, which undergo condensation with ethoxymethylene derivatives of malonate, cyanoacetate, or acetoacetate to form enamines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert the compound into its reduced forms.

    Substitution: Commonly involves the replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine involves its interaction with molecular targets such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting downstream signaling pathways involved in cell growth and differentiation .

Properties

CAS No.

116207-38-6

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

8-fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C12H11FN2/c13-8-4-2-6-10-11(8)12(14)7-3-1-5-9(7)15-10/h2,4,6H,1,3,5H2,(H2,14,15)

InChI Key

QSIPHPCLYOKGOC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C=CC=C3F)N=C2C1)N

Origin of Product

United States

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